molecular formula C6H11N3O4 B14426534 Nitrosoalanylalanine CAS No. 85514-00-7

Nitrosoalanylalanine

Cat. No.: B14426534
CAS No.: 85514-00-7
M. Wt: 189.17 g/mol
InChI Key: GJCIODVHMSABON-BKLSDQPFSA-N
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Description

Nitrosoalanylalanine (chemical structure: C₆H₁₁N₃O₃) is a nitroso derivative of the dipeptide alanylalanine, characterized by the introduction of a nitroso (-NO) group at the α-carbon of the alanine residue. This modification significantly alters its chemical reactivity and biological activity compared to its parent compound.

The synthesis of this compound typically involves nitrosation reactions using nitrous acid (HNO₂) or nitrosonium salts under controlled acidic conditions. Recent advancements in thiopeptide synthesis, such as ynamide-mediated methods, have improved the efficiency of introducing sulfur- and nitrogen-containing functional groups into peptides, which could be adapted for nitroso-functionalized derivatives .

Properties

CAS No.

85514-00-7

Molecular Formula

C6H11N3O4

Molecular Weight

189.17 g/mol

IUPAC Name

(2S)-2-[2-(2-oxohydrazinyl)propanoylamino]propanoic acid

InChI

InChI=1S/C6H11N3O4/c1-3(8-9-13)5(10)7-4(2)6(11)12/h3-4H,1-2H3,(H,7,10)(H,8,13)(H,11,12)/t3?,4-/m0/s1

InChI Key

GJCIODVHMSABON-BKLSDQPFSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C(C)NN=O

Canonical SMILES

CC(C(=O)NC(C)C(=O)O)NN=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nitrosoalanylalanine typically involves the nitrosation of alanylalanine. This process can be achieved by reacting alanylalanine with nitrous acid (HNO2) under controlled conditions. The reaction is usually carried out in an acidic medium to facilitate the formation of the nitroso group. Common reagents used in this process include sodium nitrite (NaNO2) and hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound may involve large-scale nitrosation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pH, and reagent concentrations, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Nitrosoalanylalanine undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: The nitroso group can be reduced to form amines.

    Substitution: The nitroso group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitroalanylalanine

    Reduction: Aminoalanylalanine

    Substitution: Various substituted alanylalanine derivatives

Scientific Research Applications

Nitrosoalanylalanine has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other nitroso compounds.

    Biology: Studied for its potential role in cellular signaling and as a probe for studying nitrosative stress.

    Medicine: Investigated for its potential therapeutic applications, including its role as a nitric oxide donor.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of nitrosoalanylalanine involves the release of nitric oxide (NO), a key signaling molecule in various biological processes. Nitric oxide can interact with molecular targets such as guanylate cyclase, leading to the activation of cyclic guanosine monophosphate (cGMP) pathways. This activation can result in various physiological effects, including vasodilation and modulation of immune responses.

Comparison with Similar Compounds

Key Observations :

  • Nitroso vs. Nitro Groups: Unlike nitro groups (-NO₂) in 4-Nitro-L-phenylalanine, the nitroso group (-NO) in this compound is less electron-withdrawing but more reactive in redox reactions, making it a better candidate for NO release .
  • Amide vs. Ester Linkages : Compared to N-Phthalyl-L-alanine, which uses a phthalimide protecting group, this compound retains the amide backbone, preserving peptide-like bioavailability .

Physicochemical Properties

Property This compound 3-Phenyllactic Acid 4-Nitro-L-phenylalanine
Molecular Weight 173.17 g/mol 166.17 g/mol 210.19 g/mol
Solubility (Water) Moderate High Low
Stability pH-sensitive Stable Light-sensitive

Discussion :

  • This compound exhibits pH-dependent stability due to the labile nitroso group, which decomposes under alkaline conditions .
  • 3-Phenyllactic acid, lacking the nitroso group, shows higher aqueous solubility and stability, making it suitable for antimicrobial formulations .

Critical Analysis :

  • Ynamide-mediated methods (e.g., from Wang et al., 2022) offer higher regioselectivity for nitroso group introduction compared to traditional nitrous acid routes, which often produce side products .
  • Microbial synthesis of 3-phenyllactic acid achieves higher yields but is unsuitable for nitroso derivatives due to microbial toxicity of NO .

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